molecular formula C12H9BF3NO2 B14072852 (2-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid

(2-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid

Katalognummer: B14072852
Molekulargewicht: 267.01 g/mol
InChI-Schlüssel: VIXATCCXSHTLBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the reaction of 2-(3-(Trifluoromethyl)phenyl)pyridine with a boron reagent under specific conditions . The reaction conditions often involve the use of palladium catalysts and bases to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Wirkmechanismus

The mechanism of action of (2-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid is unique due to the presence of both a trifluoromethyl group and a pyridine ring, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics .

Eigenschaften

Molekularformel

C12H9BF3NO2

Molekulargewicht

267.01 g/mol

IUPAC-Name

[2-[3-(trifluoromethyl)phenyl]pyridin-4-yl]boronic acid

InChI

InChI=1S/C12H9BF3NO2/c14-12(15,16)9-3-1-2-8(6-9)11-7-10(13(18)19)4-5-17-11/h1-7,18-19H

InChI-Schlüssel

VIXATCCXSHTLBL-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=NC=C1)C2=CC(=CC=C2)C(F)(F)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.